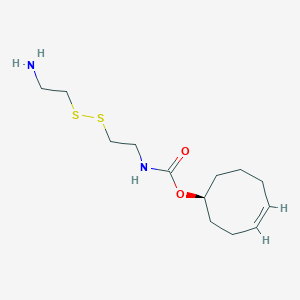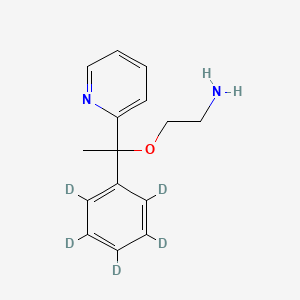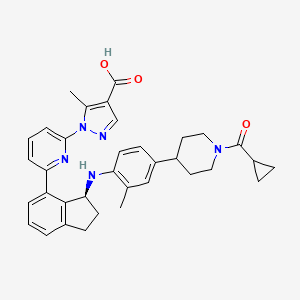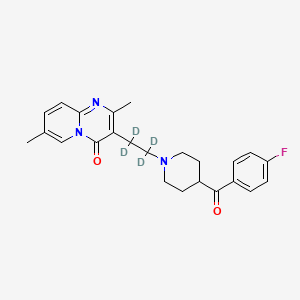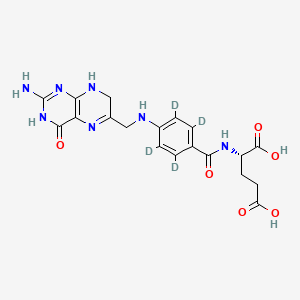
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid is a deuterated derivative of a naturally occurring fatty acid. This compound is characterized by the presence of deuterium atoms at specific positions, which can be useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid typically involves the deuteration of the corresponding non-deuterated fatty acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid is used as a tracer in reaction mechanism studies. The incorporation of deuterium atoms allows researchers to track the movement of hydrogen atoms during chemical reactions, providing insights into reaction pathways and intermediates.
Biology
In biological research, this compound is used to study metabolic pathways involving fatty acids. The deuterium atoms serve as markers that can be detected using mass spectrometry, enabling the analysis of metabolic flux and enzyme activity.
Medicine
In medicine, deuterated compounds like this compound are investigated for their potential therapeutic applications. The presence of deuterium can alter the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of deuterated materials and products. Deuterium incorporation can enhance the stability and performance of certain materials, making them suitable for specialized applications.
Mécanisme D'action
The mechanism of action of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of hydrogen transfer reactions, affecting the overall reaction kinetics. This compound may also interact with enzymes involved in fatty acid metabolism, altering their activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid: A non-deuterated analog that shares a similar structure but lacks the deuterium atoms.
12-Hydroxy-9,10-octadecadienoic acid (12-HODE): Another naturally occurring fatty acid involved in the lipoxygenase pathway.
Uniqueness
The uniqueness of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid lies in its deuterium content. The presence of deuterium atoms provides distinct advantages in scientific research, such as enhanced stability and the ability to serve as a tracer in metabolic studies. Additionally, the deuterium atoms can influence the compound’s reactivity and interaction with biological systems, making it a valuable tool in various fields of study.
Propriétés
Formule moléculaire |
C18H34O4 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1/i7D,10D,16D,17D |
Clé InChI |
XEBKSQSGNGRGDW-NPOMILTLSA-N |
SMILES isomérique |
[2H]/C(=C(\[2H])/C[C@]([2H])([C@]([2H])(CCCCCCCC(=O)O)O)O)/CCCCC |
SMILES canonique |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


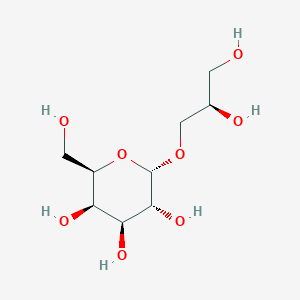
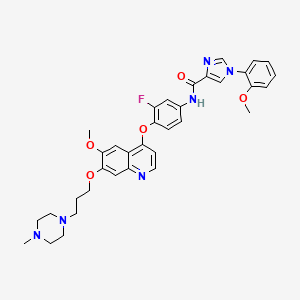

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
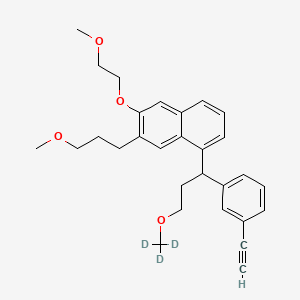
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
